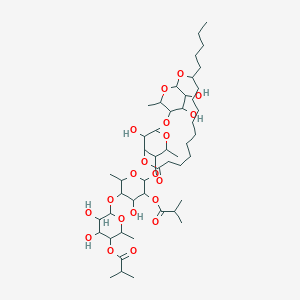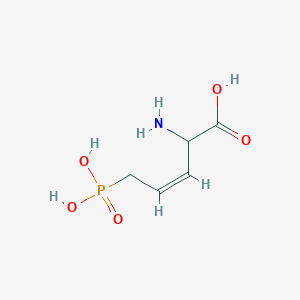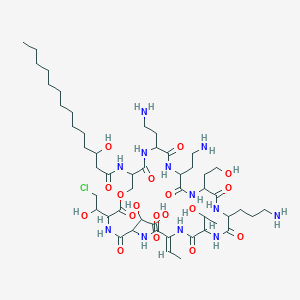
Syringostatin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Syringostatin A is a natural product that is extracted from the marine sponge, Syringodium filiforme. It is a cyclic depsipeptide that has been found to possess a range of biological activities. This compound has been the subject of scientific research for many years due to its potential as a therapeutic agent.
科学的研究の応用
1. Therapeutic Applications in Neuroendocrine Tumors
Syringostatin A, as a part of somatostatin analogs, has been studied for its role in the treatment of neuroendocrine tumors (NETs). Research shows that somatostatin analogs like lanreotide and octreotide, which may include this compound, are effective in controlling tumor growth in patients with gastroenteropancreatic (GEP)-NETs. They have been found to improve progression-free survival and reduce tumor markers, suggesting their potential utility in managing these tumors (Paragliola et al., 2016).
2. Role in Angiogenesis Inhibition
This compound may have potential applications in inhibiting angiogenesis, which is a crucial process in tumor growth and metastasis. Studies have shown that antiangiogenic therapy, including compounds like endostatin and angiostatin, can effectively inhibit the growth of cancers such as ovarian cancer (Yokoyama et al., 2000).
3. Impact on Insulin Secretion
This compound has been researched for its effects on insulin secretion. A study demonstrated that syringin, a key component of this compound, can induce insulin secretion in Wistar rats, highlighting its potential application in diabetes treatment. This effect is mediated through acetylcholine release, stimulating muscarinic M3 receptors in pancreatic cells (Liu et al., 2008).
4. Apoptotic Effects in Cancer Cells
Research has also explored the apoptotic effects of syringic acid, a component of this compound, in cancer cells. It has been found to induce cell death in oral squamous carcinoma cells through the mitochondrial pathway, suggesting its potential as a therapeutic agent in cancer treatment (Abijeth & Ezhilarasan, 2020).
5. Cognitive Function Enhancement
This compound might also have implications in enhancing cognitive functions. Somatostatin, a part of which could include this compound, plays a significant role in memory and cognition. It is being considered for potential therapies in neurodegenerative disorders involving cognitive dysfunctions (Tuboly & Vécsei, 2012).
特性
CAS番号 |
125051-66-3 |
|---|---|
分子式 |
C50H87ClN12O18 |
分子量 |
1179.7 g/mol |
IUPAC名 |
2-[(9Z)-21,24-bis(2-aminoethyl)-15-(3-aminopropyl)-3-(2-chloro-1-hydroxyethyl)-9-ethylidene-12-(1-hydroxyethyl)-18-(2-hydroxyethyl)-27-(3-hydroxytetradecanoylamino)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C50H87ClN12O18/c1-4-6-7-8-9-10-11-12-13-15-28(66)24-36(68)55-34-26-81-50(80)38(35(67)25-51)62-48(77)39(40(69)49(78)79)63-41(70)29(5-2)56-47(76)37(27(3)65)61-45(74)30(16-14-20-52)57-44(73)33(19-23-64)60-43(72)31(17-21-53)58-42(71)32(18-22-54)59-46(34)75/h5,27-28,30-35,37-40,64-67,69H,4,6-26,52-54H2,1-3H3,(H,55,68)(H,56,76)(H,57,73)(H,58,71)(H,59,75)(H,60,72)(H,61,74)(H,62,77)(H,63,70)(H,78,79)/b29-5- |
InChIキー |
SOKGGVHELUKAFO-SDYNXESYSA-N |
異性体SMILES |
CCCCCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)/C(=C/C)/NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CCN)CCO)CCCN)C(C)O)C(C(=O)O)O)C(CCl)O)O |
SMILES |
CCCCCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CCN)CCO)CCCN)C(C)O)C(C(=O)O)O)C(CCl)O)O |
正規SMILES |
CCCCCCCCCCCC(CC(=O)NC1COC(=O)C(NC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CCN)CCO)CCCN)C(C)O)C(C(=O)O)O)C(CCl)O)O |
同義語 |
syringostatin A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3-ethenylpiperidin-4-yl)-1-[3-(2-hydroxyethyl)-1H-indol-2-yl]ethanone](/img/structure/B220539.png)

![N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B220561.png)
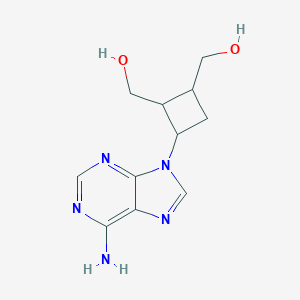


![(2S,3S,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S)-3-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B220619.png)
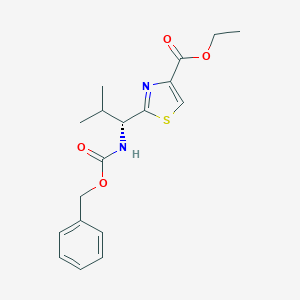
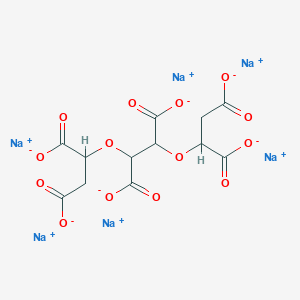
![3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-Tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B220651.png)
